Cas no 2171643-80-2 (5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)

5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid structure
2171643-80-2 structure
商品名:5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid
CAS番号:2171643-80-2
MF:C26H33N3O5
メガワット:467.557327032089
CID:5921861
PubChem ID:165585912

5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid
    • 2171643-80-2
    • EN300-1535030
    • 5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
    • インチ: 1S/C26H33N3O5/c1-17(14-24(30)31)12-13-27-25(32)23(15-29(2)3)28-26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,27,32)(H,28,33)(H,30,31)
    • InChIKey: OKFKWAVESZKLEH-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NCCC(C)CC(=O)O)=O)CN(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 467.24202116g/mol
  • どういたいしつりょう: 467.24202116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 678
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 108Ų

5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1535030-1.0g
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
1g
$3368.0 2023-06-05
Enamine
EN300-1535030-0.05g
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1535030-5.0g
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
5g
$9769.0 2023-06-05
Enamine
EN300-1535030-0.1g
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1535030-0.25g
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1535030-50mg
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1535030-5000mg
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1535030-0.5g
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1535030-250mg
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1535030-2.5g
5-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylpentanoic acid
2171643-80-2
2.5g
$6602.0 2023-06-05

5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid 関連文献

5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acidに関する追加情報

5-3-(Dimethylamino)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic Acid (CAS No 2171643-80-2)

The compound 5-3-(dimethylamino)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid (CAS No 2171643-80-2) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, biotechnology, and advanced chemical synthesis. This compound is notable for its complex structure, which includes a dimethylamino group, a methoxycarbonyl moiety derived from fluorene, and a pentanoic acid backbone with specific branching and substitution patterns.

The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests its potential role in protecting amino functionalities during multi-step synthesis processes. The dimethylamino group adds to the molecule's basicity and may influence its solubility and reactivity in various chemical environments. Recent studies have highlighted the importance of such groups in modulating the pharmacokinetic properties of bioactive molecules, making this compound a promising candidate for drug development.

Structurally, the molecule features a propanamide unit connected to the pentanoic acid backbone via an amino group. This arrangement creates a flexible structure that can potentially interact with biological targets through hydrogen bonding or hydrophobic interactions. The methyl substitution on the pentanoic acid backbone further enhances the molecule's stability and may play a role in optimizing its bioavailability.

From a synthetic perspective, the preparation of this compound involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have opened new avenues for constructing similar molecules with high enantiomeric excess, which is critical for pharmaceutical applications.

Research into compounds like CAS No 2171643-80-2 has been driven by their potential as intermediates in the synthesis of bioactive agents, including peptide-based drugs and inhibitors of key enzymes involved in disease pathways. For instance, studies published in 2023 have demonstrated the utility of Fmoc-containing compounds in the development of protease inhibitors, which are crucial for treating viral infections and certain cancers.

In terms of biological activity, this compound has shown promise in preclinical models as a modulator of cellular signaling pathways. Its ability to interact with specific receptors or enzymes makes it a valuable tool for understanding disease mechanisms at the molecular level. Furthermore, ongoing research is exploring its potential as a precursor for more complex molecules with enhanced therapeutic profiles.

The integration of computational chemistry techniques has significantly accelerated the discovery and optimization of compounds like CAS No 2171643-80-2. Advanced molecular modeling tools now allow researchers to predict the molecule's behavior in various biological systems, reducing the need for extensive trial-and-error experimentation.

In conclusion, 5-3-(dimethylamino)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid represents a cutting-edge example of modern organic chemistry's capabilities. Its unique structure, functional groups, and potential applications make it a subject of intense interest across multiple disciplines. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing medical science and therapeutic development.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量